molecular formula C9H6INO2 B3065416 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 40889-40-5

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B3065416
CAS RN: 40889-40-5
M. Wt: 287.05 g/mol
InChI Key: SDORUMRUSQLRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound . It is synthesized to find new pharmacologically active molecules . It has been allowed to react with some nitrogen nucleophiles to afford annelated quinazolinone derivatives and other related systems .


Synthesis Analysis

6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was prepared by refluxing 5-Iodoanthranilic acid with acetic anhydride . The synthesized compounds were characterized with the help of spectroscopic techniques including IR, 1H-NMR, and Mass spectra .


Molecular Structure Analysis

The chemical structure of 6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was elucidated by its IR spectrum which showed absorption band at 1620, 1760 cm-1 attributable to C=N and C=O respectively .


Chemical Reactions Analysis

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has been allowed to react with some nitrogen nucleophiles namely; hydroxylamine hydrochloride, hydrazine hydrate, formamide, aliphatic amine, aromatic amines, aralkyl amine, different amino acids, heterocyclic amines, ethanolamine, and sodium azide to afford annelated quinazolinone derivatives and other related systems .

Scientific Research Applications

Synthesis and Reactivity

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has been utilized in the synthesis of various organic compounds. For example, Harutyunyan et al. (2019) demonstrated its use in producing 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which were then used to create 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones. The structure of these compounds was confirmed using two-dimensional 1H–1H NOESY data and X-ray analysis (Harutyunyan et al., 2019).

Antimicrobial Activities

The compound has shown promise in antimicrobial applications. Eissa et al. (2013) explored the reactivity of 6-iodo-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles, leading to the synthesis of quinazolinone derivatives and other related systems. These synthesized compounds displayed significant antimicrobial activities against different bacterial and fungal strains (Eissa et al., 2013).

Hypolipidemic Properties

In the field of medicinal chemistry, this chemical has been investigated for its potential in altering plasma lipid levels. Fenton et al. (1989) described a series of 4H-3,1-benzoxazin-4-ones, including derivatives of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, that demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).

Structural Analysis and Synthesis

The compound's structural properties have been a subject of study as well. For instance, Kovalevsky and Ponomarev (2000) investigated the structure of benzoxazinone compounds, highlighting how electronic effects of substituent groups on the oxazine moiety lead to distortion in bond angles and redistribution of electronic density (Kovalevsky & Ponomarev, 2000).

Mechanism of Action

4H-3,1-benzoxazin-4-ones have attracted considerable attention as inhibitors of serine proteases by enzyme acylation due to the nucleophilic attack of the active site serine on the lactone carbon . Also, new benzoxazinones were tested for their inhibitory activity towards human leukocyte elastase .

properties

IUPAC Name

6-iodo-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDORUMRUSQLRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358782
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

CAS RN

40889-40-5
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-iodobenzoic acid (25.4 g, 96.6 mmol) was added in portions to cold acetic anhydride (100 mL). The suspension was first stirred without cooling, then the resulting thick precipitate was heated at reflux for 1 h (red solution). The product crystallized spontaneously upon cooling. After stirring in ice for 30 min, the crystals were filtered off and washed twice with heptane. The crystals were thoroughly dried at 0.1 mbar/50° C. One obtained 25.1 g (90%) of beige crystals. MS: m/z=287 (M).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 4
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.